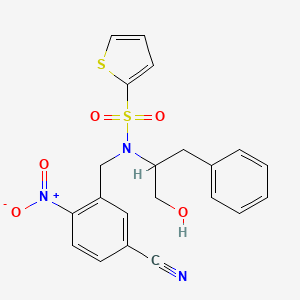
(R)-N-(5-Cyano-2-nitrobenzyl)-N-(1-hydroxy-3-phenylpropan-2-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-N-(5-Cyano-2-nitrobenzyl)-N-(1-hydroxy-3-phenylpropan-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H19N3O5S2 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-N-(5-Cyano-2-nitrobenzyl)-N-(1-hydroxy-3-phenylpropan-2-yl)thiophene-2-sulfonamide, a compound with the CAS number 530145-62-1, has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and therapeutic applications, drawing on diverse research findings.
- Molecular Formula : C21H19N3O5S2
- Molecular Weight : 457.52 g/mol
- Appearance : Yellow solid
This compound is primarily utilized in the synthesis of various biologically active molecules, particularly those exhibiting inhibitory effects on specific enzymes.
The biological activity of this compound is largely attributed to its ability to inhibit carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide. Thiophene-based sulfonamides, including this compound, have shown significant inhibitory effects on human carbonic anhydrase isoenzymes (hCA-I and hCA-II) .
Inhibition Studies
Recent studies have quantified the inhibitory potency of thiophene-based sulfonamides:
- IC50 Values :
- hCA-I: Ranged from 69 nM to 70 µM
- hCA-II: Ranged from 23.4 nM to 1.405 µM
- Ki Values :
- hCA-I: Ranged from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM
- hCA-II: Ranged from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM
These results indicate that the compound exhibits noncompetitive inhibition against both isoenzymes, suggesting that it interacts outside the catalytic site .
Biological Activity Overview
The biological activities associated with this compound extend beyond carbonic anhydrase inhibition:
Antimicrobial Activity
Nitro-containing compounds, including those similar in structure to this compound, are known for their antimicrobial properties. They act by generating toxic intermediates upon reduction, which then bind covalently to DNA, leading to cell death . This mechanism is crucial for the efficacy of various nitro derivatives used in treating infections.
Potential Therapeutic Applications
- Antineoplastic Agents : The compound's structural features may lend themselves to the development of anticancer drugs.
- Neurological Disorders : Due to its inhibitory effects on kinases involved in neurodegenerative diseases, it may provide therapeutic benefits in conditions like epilepsy and multiple sclerosis .
- Anti-inflammatory Properties : The inhibition of CAs can also contribute to anti-inflammatory effects, making it a candidate for treating inflammatory disorders .
Case Studies and Research Findings
Several studies have documented the biological activities of thiophene-based sulfonamides:
- Study on Carbonic Anhydrase Inhibition :
- Antimicrobial Efficacy :
- JNK Inhibition :
属性
分子式 |
C21H19N3O5S2 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
N-[(5-cyano-2-nitrophenyl)methyl]-N-(1-hydroxy-3-phenylpropan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C21H19N3O5S2/c22-13-17-8-9-20(24(26)27)18(11-17)14-23(31(28,29)21-7-4-10-30-21)19(15-25)12-16-5-2-1-3-6-16/h1-11,19,25H,12,14-15H2 |
InChI 键 |
FTRWHMCJQMAHDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(CO)N(CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















